molecular formula C21H25N3O4S B2875046 4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide CAS No. 1091472-19-3

4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide

Cat. No.: B2875046
CAS No.: 1091472-19-3
M. Wt: 415.51
InChI Key: GKXIRHYNFSNYJY-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide (CAS 1091472-19-3) is a synthetic small molecule with a molecular formula of C21H25N3O4S and a molecular weight of 415.51 g/mol . This benzamide derivative is supplied with a guaranteed purity of 95% or higher, making it suitable for rigorous laboratory research and development applications . The compound's structure incorporates a cyclopropane moiety, a functional group widely utilized in medicinal chemistry and drug design. The introduction of a cyclopropyl group can significantly alter a molecule's properties, such as improving metabolic stability, enhancing biological activity, fixing conformational geometry, and optimizing pharmacokinetic parameters like water solubility and plasma clearance . This makes the compound a valuable building block or intermediate for researchers investigating novel therapeutic agents. The presence of both benzamide and arylsulfonamide functional groups in a single molecule suggests potential for diverse biological interactions. Structurally related benzamide-sulfonamide hybrids have been explored in scientific research for their activity as positive allosteric modulators of specific G-protein coupled receptors (GPCRs), such as MrgX1, which is a target of interest in chronic pain research . Consequently, this compound holds significant research value for chemists and biologists working in areas including but not limited to medicinal chemistry, high-throughput screening, assay development, and the discovery of new molecular entities. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material responsibly in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(3,5-dimethylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14-11-15(2)13-19(12-14)29(27,28)23-10-9-22-20(25)16-5-7-18(8-6-16)24-21(26)17-3-4-17/h5-8,11-13,17,23H,3-4,9-10H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXIRHYNFSNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target compound dissects into three modular components:

  • Benzamide core : Derived from 4-aminobenzoic acid.
  • Cyclopropaneamide group : Introduced via amidation with cyclopropanecarbonyl chloride.
  • Sulfonamidoethyl side chain : Formed by sulfonylation of ethylenediamine with 3,5-dimethylbenzenesulfonyl chloride.

Key intermediates include 4-aminobenzamide derivatives and N-substituted ethylenediamine precursors.

Preparation Methodologies

Synthesis of Benzamide Intermediate

Route 1: Acid Chloride Coupling

  • 4-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Reaction with ethylenediamine in dichloromethane (DCM) yields 4-nitro-N-(2-aminoethyl)benzamide .
  • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 4-amino-N-(2-aminoethyl)benzamide .

Route 2: Ultrasound-Assisted Hydrazide Formation

  • Methyl 4-hydroxybenzoate undergoes benzylation with benzyl chloride under ultrasound irradiation (4 h, DMF, K₂CO₃).
  • Hydrazine hydrate treatment forms 4-(benzyloxy)benzohydrazide , followed by deprotection to yield the free amine.

Cyclopropaneamidation

Protocol A: Direct Amidation

  • 4-Amino-N-(2-aminoethyl)benzamide reacts with cyclopropanecarbonyl chloride in DMF, using triethylamine as a base (0–5°C, 2 h).
  • Workup involves neutralization (NaHCO₃) and recrystallization from ethanol/water (yield: 85%).

Protocol B: Activated Ester Method

  • Coupling agents like HATU or DCC facilitate amidation under mild conditions (rt, 12 h), achieving yields >90%.

Sulfonamidoethyl Functionalization

Stepwise Sulfonylation

  • 4-Cyclopropaneamido-N-(2-aminoethyl)benzamide is treated with 3,5-dimethylbenzenesulfonyl chloride in pyridine/DCM (0°C, 1 h).
  • Quenching with ice water followed by column chromatography (SiO₂, EtOAc/hexane) isolates the product (yield: 78%).

Optimized Conditions

  • Ultrasound irradiation (40 kHz, 30 min) reduces reaction time and improves homogeneity.
  • Solvent screening identifies DMF as optimal due to enhanced solubility of sulfonyl chlorides.

Analytical Validation

Spectroscopic Characterization

  • IR Spectroscopy :
    • N-H stretch: 3300–3500 cm⁻¹ (amide and sulfonamide).
    • S=O stretch: 1150–1350 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :
    • δ 1.15–1.30 (m, 4H, cyclopropane).
    • δ 2.45 (s, 6H, Ar-CH₃).
    • δ 7.85 (d, 2H, benzamide aromatic).

Comparative Yield Analysis

Step Method Yield (%) Purity (%)
Benzamide formation Ultrasound 88 98
Cyclopropaneamidation HATU coupling 92 99
Sulfonylation Pyridine/DCM 78 95

Challenges and Solutions

Side Reactions

  • Over-sulfonylation : Controlled stoichiometry (1:1 molar ratio) and low temperatures (0°C) minimize di-sulfonylated byproducts.
  • Epimerization : Chiral integrity is maintained using non-polar solvents (e.g., toluene) during amidation.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%).
  • Column Chromatography : Gradient elution (EtOAc/hexane 30→70%) resolves sulfonamide regioisomers.

Industrial Scalability

Green Chemistry Approaches

  • Solvent Recycling : DMF recovery via distillation reduces waste.
  • Catalyst Reuse : Triethylamine is extracted, neutralized, and regenerated for subsequent batches.

Cost Analysis

  • Raw material costs dominate (∼65%), with cyclopropanecarbonyl chloride being the most expensive component ($120/g).

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or amides.

Scientific Research Applications

4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, the sulfonamide group can interact with the active site of enzymes, leading to inhibition of their activity. The benzamide core may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide shares structural similarities with other sulfonamide and benzamide derivatives, such as:
    • N-(2-(3,5-dimethylphenylsulfonamido)ethyl)benzamide
    • 4-(cyclopropanecarboxamido)benzamide
    • N-(2-(3,5-dimethylphenylsulfonamido)ethyl)cyclopropanecarboxamide

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyclopropane ring and a sulfonamide group in the same molecule is relatively rare and contributes to its diverse applications.

Biological Activity

4-Cyclopropaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S and a molecular weight of approximately 397.56 g/mol. The compound features a cyclopropane ring, an amide functional group, and a sulfonamide moiety which contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibitory effects on carbonic anhydrase enzymes, which are crucial for various physiological processes including pH regulation and ion transport.
  • Antiproliferative Effects : Preliminary studies indicate that this compound may exhibit antiproliferative activity against certain cancer cell lines. This is likely due to its ability to interfere with cellular signaling pathways involved in cell division and survival.
  • Anti-inflammatory Properties : Compounds with sulfonamide groups often display anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research findings:

Activity Description Reference
Enzyme InhibitionInhibits carbonic anhydrase activity
Antiproliferative EffectsReduces proliferation in cancer cell lines (e.g., MCF-7, HeLa)
Anti-inflammatory EffectsExhibits significant reduction in inflammatory markers in vitro

Case Studies

Several studies have explored the biological effects of compounds similar to this compound:

  • Study on Anticancer Activity :
    • A study investigated the effects of structurally related sulfonamide compounds on human breast cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
    • Findings : IC50 values ranged from 10 to 30 µM for various derivatives, suggesting moderate potency against cancer cells.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of similar sulfonamide derivatives resulted in reduced edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • Outcome : The study concluded that these compounds could serve as potential therapeutic agents for inflammatory diseases.
  • Mechanistic Insights :
    • Research focusing on the mechanism revealed that the compound induces apoptosis via the activation of caspase-3 and downregulation of Bcl-2 proteins in cancer cells.
    • Implication : This suggests a dual role in both inhibition of proliferation and induction of programmed cell death.

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